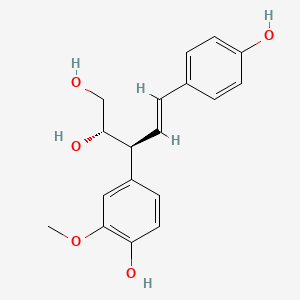

Sequosempervirin B

Description

This compound is a natural product found in Metasequoia glyptostroboides with data available.

Properties

IUPAC Name |

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWXFOFDIRHTQG-GRNKITJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Isolation and Characterization of Sequosempervirin B

Introduction

Extensive searches for "Sequosempervirin B" did not yield any specific information on a compound with this name. The scientific literature and chemical databases do not appear to contain references to a molecule designated as this compound. This suggests that "this compound" may be a very recently discovered natural product that has not yet been publicly reported, a compound known by a different name, or a potential misnomer.

Given the absence of data, this guide will instead provide a generalized, illustrative framework for the isolation and characterization of a hypothetical novel natural product, which we will refer to as "Compound X." This framework will follow the requested in-depth technical format, including data presentation, experimental protocols, and mandatory visualizations, to serve as a template for researchers, scientists, and drug development professionals engaged in the discovery and analysis of new chemical entities.

Section 1: Isolation of Compound X

The initial step in studying a new natural product is its isolation from the source organism. This process involves extraction, fractionation, and purification.

Experimental Protocol: Extraction and Fractionation

-

Biomass Collection and Preparation: The source material (e.g., plant leaves, microbial culture) is harvested, dried, and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered biomass is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

-

Solvent Partitioning: The crude extracts are then partitioned between two immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation of polar and non-polar components.

-

Fractionation: The resulting fractions are subjected to column chromatography (e.g., using silica gel or Sephadex) to separate the mixture into simpler fractions based on polarity or size.

Experimental Workflow: Isolation of Compound X

Caption: Workflow for the isolation and purification of a novel natural product.

Section 2: Structural Characterization of Compound X

Once isolated, the chemical structure of Compound X is determined using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

The following table summarizes the hypothetical data obtained for Compound X.

| Analytical Technique | Observed Data | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ = 415.2123 | Molecular Formula: C₂₅H₃₀O₅ |

| ¹H Nuclear Magnetic Resonance (NMR) | δ 7.2-7.5 (m, 5H), 5.8 (d, 1H), 4.5 (t, 1H), 1.2-2.5 (m, 23H) | Presence of a phenyl group, olefinic proton, and several aliphatic protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | δ 170.1, 145.2, 128.5, 127.8, 125.6, 80.5, ... | Indicates carbonyl, aromatic, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | ν 3400 cm⁻¹ (br), 1730 cm⁻¹ (s), 1650 cm⁻¹ (w) | Presence of hydroxyl, carbonyl (ester), and alkene functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax = 254 nm | Suggests the presence of a conjugated system. |

Experimental Protocols: Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry is performed on a Q-TOF mass spectrometer to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted on a 500 MHz NMR spectrometer to establish the connectivity of atoms within the molecule.

-

IR and UV-Vis Spectroscopy: IR spectra are recorded on an FTIR spectrometer, and UV-Vis spectra are obtained using a spectrophotometer to identify functional groups and conjugated systems.

Logical Relationship: Structure Elucidation Workflow

Sequosempervirin B: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sequosempervirin B, a norlignan natural product. It details its natural source, proposed biosynthetic pathway, and generalized experimental protocols for its isolation and characterization, drawing from established methodologies in phytochemistry.

Introduction to this compound

This compound is a norlignan, a class of phenylpropanoid derivatives, that has been isolated from the branches and leaves of the Coast Redwood tree, Sequoia sempervirens.[1] Norlignans are characterized by a C6-C5-C6 carbon skeleton, distinguishing them from the more common C6-C3-C6 lignans.[2] Preliminary studies have indicated that extracts containing sequosempervirins exhibit antifungal properties and inhibitory effects on cyclic AMP phosphodiesterase. While specific biological activities of this compound are not extensively documented, related norlignans from Sequoia sempervirens have shown potential anticancer activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₀O₅ | Inferred from HR-MS |

| Molar Mass | 316.35 g/mol | Calculated |

| CAS Number | 864719-17-5 | Zhang et al., 2005 |

| Natural Source | Branches and leaves of Sequoia sempervirens | [1] |

| Compound Class | Norlignan | [1][2] |

Natural Source and Isolation

This compound is naturally found in the Coast Redwood (Sequoia sempervirens), an evergreen coniferous tree native to the coastal regions of California and Oregon in the United States. The compound, along with several other related norlignans (sequosempervirins C-G), has been successfully isolated from the branches and leaves of this species.[1]

General Experimental Protocol for Isolation

The following is a generalized protocol for the extraction and isolation of norlignans like this compound from plant material, based on common phytochemical techniques. The specific details for this compound are detailed in Zhang et al., 2005.[1]

2.1.1. Plant Material Collection and Preparation

-

Fresh branches and leaves of Sequoia sempervirens are collected.

-

The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process separates compounds based on their solubility.

-

Alternatively, a single solvent extraction with a moderately polar solvent like methanol or ethanol can be performed.

-

The extraction is typically carried out at room temperature with constant agitation for several days or using accelerated methods such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).

2.1.3. Fractionation and Purification

-

The crude extracts are concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase, with a gradient elution system of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol mixtures).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Fractions containing norlignans are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

2.1.4. Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular formula.

-

1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

-

X-ray Crystallography: Can be used to determine the absolute stereochemistry if suitable crystals are obtained.[1]

Experimental Workflow Diagram

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of lignans and norlignans, a putative pathway can be proposed, originating from the well-established phenylpropanoid pathway.

The Phenylpropanoid Pathway: Precursor Synthesis

The biosynthesis of this compound begins with the conversion of the amino acid L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce monolignols, the primary building blocks of lignans and norlignans. The key monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Proposed Biosynthetic Pathway of Norlignans

The formation of the characteristic C6-C5-C6 norlignan skeleton is believed to occur through an oxidative coupling of two phenylpropanoid units. The exact mechanism and the enzymes involved in the formation of the diphenylpentane structure of sequosempervirins are yet to be identified. It is hypothesized that this involves the dimerization of a C6-C3 monolignol with a C6-C2 or a modified C6-C3 precursor.

References

Elucidation of the Chemical Structure of Sequosempervirin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sequosempervirin B is a naturally occurring norlignan compound isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[1][2] As a member of the norlignan class of phytochemicals, it is characterized by a specific carbon skeleton that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the elucidation of the chemical structure of this compound, with a focus on the spectroscopic and analytical techniques employed.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₅ | N/A |

| Molecular Weight | 316.3 g/mol | N/A |

| CAS Number | 864719-17-5 | N/A |

Experimental Protocols

The structural elucidation of this compound relied on a combination of sophisticated analytical techniques to determine its connectivity and stereochemistry. While the full experimental details are contained within the primary literature, this section outlines the general methodologies typically employed for the isolation and characterization of such natural products.

Isolation and Purification

The isolation of this compound from Sequoia sempervirens would typically involve the following steps:

-

Extraction: Dried and powdered plant material (branches and leaves) is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel or other stationary phases. This process separates the complex mixture into simpler fractions.

-

Purification: The fractions containing the compound of interest are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Determination

The definitive structure of this compound was established through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the carbon-hydrogen framework of the molecule.

-

1D NMR (¹ H and ¹³ C): Provides information about the different types of protons and carbons present in the molecule and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry. The primary literature indicates that an X-ray diffraction analysis was performed for one of the new norlignans isolated alongside this compound, which likely aided in the stereochemical assignment for the entire series of related compounds.[1][2]

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound follows a logical progression. The following diagram, generated using Graphviz, illustrates this typical workflow.

Chemical Structure of this compound

Based on the comprehensive analysis of spectroscopic data from the primary literature, the chemical structure of this compound has been determined. The following diagram, generated using the DOT language, depicts the final elucidated structure.

References

In-Depth Technical Guide to the Spectroscopic Data of Sequosempervirin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a naturally occurring norlignan isolated from the branches and leaves of the coast redwood, Sequoia sempervirens. As a member of the lignan family of phytochemicals, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, based on the seminal work of Zhang et al. (2005) published in Chemistry & Biodiversity.[1] The structural elucidation of this compound was primarily achieved through high-resolution mass spectrometry (HR-MS) and a combination of one- and two-dimensional NMR techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS provides the precise mass, which in conjunction with other spectroscopic data, confirms its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₀O₅ |

| Ionization Mode | ESI-MS |

| Observed m/z | [M+Na]⁺ 339.1209 |

| Calculated m/z | [M+Na]⁺ 339.1208 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The assignments are based on a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 6.85 | d | 1.8 |

| 5 | 6.75 | d | 8.1 |

| 6 | 6.93 | dd | 8.1, 1.8 |

| 7 | 4.88 | d | 7.9 |

| 8 | 3.51 | m | |

| 9 | 3.75 | dd | 10.8, 4.8 |

| 3.65 | dd | 10.8, 6.2 | |

| 2' | 6.81 | d | 1.9 |

| 5' | 6.73 | d | 8.0 |

| 6' | 6.67 | dd | 8.0, 1.9 |

| 7' | 4.18 | d | 6.5 |

| 8' | 2.95 | m | |

| 9' | 1.05 | d | 6.8 |

| 3-OCH₃ | 3.86 | s | |

| 3'-OCH₃ | 3.84 | s |

¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 134.4 |

| 2 | 111.9 |

| 3 | 149.2 |

| 4 | 146.8 |

| 5 | 116.3 |

| 6 | 121.5 |

| 7 | 88.1 |

| 8 | 53.2 |

| 9 | 65.1 |

| 1' | 135.7 |

| 2' | 112.4 |

| 3' | 148.9 |

| 4' | 146.3 |

| 5' | 115.8 |

| 6' | 120.1 |

| 7' | 84.5 |

| 8' | 47.6 |

| 9' | 13.9 |

| 3-OCH₃ | 56.5 |

| 3'-OCH₃ | 56.4 |

Experimental Protocols

The following are the general experimental methodologies employed for the acquisition of the spectroscopic data for this compound.

High-Resolution Mass Spectrometry (HR-MS)

-

Instrument : Bruker APEX II FT-ICR mass spectrometer

-

Ionization : Electrospray ionization (ESI), positive ion mode

-

Sample Preparation : The purified compound was dissolved in methanol.

-

Data Acquisition : Data was acquired over a mass range sufficient to include the [M+Na]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument : Bruker DRX-500 spectrometer

-

Solvent : Methanol-d₄ (CD₃OD)

-

Temperature : Room temperature

-

¹H NMR : Acquired at 500 MHz.

-

¹³C NMR : Acquired at 125 MHz.

-

2D NMR : Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Data Interpretation

The following diagram illustrates the logical flow of how different spectroscopic data are integrated to determine the final structure of this compound.

Caption: Integration of spectroscopic data for the structural determination of this compound.

References

In Vitro Biological Activity of Sequosempervirin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin B, a norlignan compound isolated from the coast redwood (Sequoia sempervirens), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood in vitro biological activities of this compound, with a focus on its antifungal properties and its inhibitory effects on cyclic AMP (cAMP) phosphodiesterase. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the established experimental protocols used to evaluate these biological activities for natural products. Furthermore, it presents diagrams of the key signaling pathways potentially modulated by this compound, offering a framework for future research and drug discovery efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug development. This compound, a norlignan derived from Sequoia sempervirens, represents one such compound with reported biological activities. Lignans and norlignans are known to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have indicated that this compound exhibits antifungal activity and acts as an inhibitor of cyclic AMP (cAMP) phosphodiesterase, suggesting its potential utility in treating fungal infections and conditions characterized by dysregulated cAMP signaling. This guide serves to consolidate the known information and provide detailed methodologies for the further investigation of this compound's in vitro biological profile.

Known In Vitro Biological Activities

Antifungal Activity

This compound has been reported to possess antifungal properties. While specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values against various fungal strains are not extensively documented in the available literature, the general antifungal nature of extracts from Sequoia sempervirens is well-established[1]. The evaluation of the direct antifungal efficacy of pure this compound would be a critical step in its development as a potential therapeutic agent.

Inhibition of Cyclic AMP Phosphodiesterase

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE)[2]. PDEs are a superfamily of enzymes that degrade cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, this compound can increase intracellular cAMP levels, thereby modulating various signaling pathways. The specific PDE isoform(s) targeted by this compound and the potency of this inhibition (e.g., IC50 values) are key parameters that require further investigation.

Quantitative Data Presentation (Illustrative)

In the absence of specific published data for this compound, the following tables illustrate how quantitative data for its biological activities would be presented. These tables serve as a template for reporting the results of the experimental protocols detailed in the subsequent sections.

Table 1: Illustrative Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans ATCC 90028 | Data to be determined | Data to be determined |

| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined |

| Cryptococcus neoformans ATCC 90112 | Data to be determined | Data to be determined |

| Trichophyton rubrum ATCC 28188 | Data to be determined | Data to be determined |

Table 2: Illustrative cAMP Phosphodiesterase Inhibitory Activity of this compound

| PDE Isoform | IC50 (µM) |

| PDE1 | Data to be determined |

| PDE2 | Data to be determined |

| PDE3 | Data to be determined |

| PDE4 | Data to be determined |

| PDE5 | Data to be determined |

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the in vitro biological activity of this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

This compound

-

Fungal strains (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

4.1.2. Protocol

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Colonies are collected and suspended in sterile saline. The suspension is adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer. This stock is then further diluted in RPMI 1640 medium to the final testing concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A positive control (fungal suspension with no compound) and a negative control (medium only) are included. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as determined by visual inspection or by measuring the optical density at a specific wavelength.

-

Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate without the compound. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the sub-culture plates.

Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect of this compound on PDE activity can be assessed using a colorimetric or radiometric assay.

4.2.1. Materials

-

This compound

-

Purified PDE enzyme isoforms

-

cAMP (substrate)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

96-well microtiter plates

-

Microplate reader

-

Known PDE inhibitor (e.g., IBMX, Rolipram) as a positive control

4.2.2. Protocol

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and varying concentrations of this compound (or the vehicle control).

-

Initiation of Reaction: The reaction is initiated by the addition of cAMP. The plate is then incubated at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes).

-

Termination of PDE Reaction: The PDE reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

-

Conversion to Phosphate: 5'-Nucleotidase is added to the wells to convert the 5'-AMP (the product of the PDE reaction) into adenosine and inorganic phosphate. The plate is incubated for a further period to allow for this conversion.

-

Phosphate Detection: A phosphate detection reagent is added to each well. The color development is proportional to the amount of inorganic phosphate released.

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of PDE inhibition is calculated for each concentration of this compound relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways

Cyclic AMP (cAMP) Signaling Pathway

This compound's inhibition of cAMP phosphodiesterase suggests its ability to modulate the cAMP signaling pathway. An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, affecting processes such as gene transcription, metabolism, and cell growth.

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE.

Fungal Cell Wall Integrity Pathway (Illustrative Target)

The antifungal activity of this compound may involve the disruption of the fungal cell wall, a common target for antifungal agents. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for fungal viability. While the direct interaction of this compound with this pathway is yet to be determined, it represents a plausible mechanism of action.

Caption: A potential mechanism of antifungal action via the Fungal Cell Wall Integrity Pathway.

Conclusion and Future Directions

This compound presents a promising natural product scaffold with documented antifungal and cAMP phosphodiesterase inhibitory activities. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for its further preclinical evaluation. Future research should prioritize the generation of robust quantitative data, including the determination of MIC/MFC values against a broad panel of pathogenic fungi and IC50 values for specific PDE isoforms. Elucidating the precise molecular targets and mechanisms of action through advanced techniques such as transcriptomics, proteomics, and in silico modeling will be crucial for the rational development of this compound as a potential therapeutic agent. The methodologies and conceptual frameworks presented herein are intended to facilitate these next steps in the exploration of this intriguing natural compound.

References

An In-depth Technical Guide on the Discovery and History of Sequosempervirin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a naturally occurring norlignan, a class of organic compounds characterized by a C6-C5-C6 carbon skeleton. First identified in the coast redwood (Sequoia sempervirens), this compound has garnered interest within the scientific community for its potential biological activities, including antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended for professionals in research and drug development.

Discovery and History

This compound was first isolated and characterized as a new natural product by a team of researchers led by Yu-Mei Zhang and Ning-Hua Tan. Their seminal work, published in 2005 in the journal Chemistry & Biodiversity, detailed the phytochemical investigation of the branches and leaves of Sequoia sempervirens.[1] In this study, six new norlignans, including this compound, were identified, alongside three previously known norlignans.[1] The structural elucidation of these compounds was a significant undertaking, employing a combination of advanced spectroscopic techniques.[1]

Subsequent research has also identified this compound in another member of the Cupressaceae family, the dawn redwood (Metasequoia glyptostroboides), highlighting its presence in related coniferous species. This discovery further underscores the chemotaxonomic relationship between these "living fossil" trees.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀O₅ | [1] |

| Molar Mass | 316.35 g/mol | [1] |

| CAS Number | 864719-17-5 | |

| Class | Norlignan | [1][2] |

| Source Organisms | Sequoia sempervirens, Metasequoia glyptostroboides | [1] |

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures as detailed in the original discovery publication.[1]

Isolation Protocol

An overview of the isolation process is as follows:

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods and single-crystal X-ray diffraction.[1]

-

High-Resolution Mass Spectrometry (HR-MS): This technique was employed to determine the precise molecular formula of the compound.[1]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were utilized to elucidate the connectivity of atoms and the overall carbon skeleton of the molecule.[1]

-

X-ray Diffraction: The absolute stereochemistry of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data reported for this compound.

Table 1: ¹H NMR (Proton NMR) Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the searched resources |

Table 2: ¹³C NMR (Carbon NMR) Data

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched resources |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-MS | ESI | Data not available in the searched resources | [M+H]⁺ or other adducts |

Biological Activity

Antifungal Activity

The initial study on the isolation of this compound reported that the acetone extract of Sequoia sempervirens exhibited antifungal activity against Candida glabrata, with an IC₅₀ value of 15.98 µg/mL.[1] While the specific contribution of this compound to this activity was not detailed, norlignans as a class are known to possess antifungal properties.[2] Further studies are required to quantify the specific antifungal efficacy of pure this compound against a panel of fungal pathogens.

Inhibition of Cyclic AMP Phosphodiesterase

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase. Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cAMP and cGMP. By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels, thereby modulating various downstream signaling pathways.

Caption: Proposed mechanism of action of this compound via inhibition of cAMP phosphodiesterase.

The specific isoform(s) of phosphodiesterase that this compound targets and its inhibitory potency (e.g., IC₅₀ value) have not been fully elucidated in the available literature. This represents a key area for future research to understand its therapeutic potential.

Conclusion and Future Directions

This compound is a fascinating norlignan with established antifungal potential and a promising role as a phosphodiesterase inhibitor. The foundational work on its discovery and structural elucidation has paved the way for further investigation into its pharmacological properties. Key areas for future research include:

-

Quantitative Bioactivity Studies: Determining the specific IC₅₀ values of pure this compound against a range of fungal pathogens and phosphodiesterase isoforms.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Preclinical Evaluation: Assessing the in vivo efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

The continued exploration of this compound holds promise for the development of new therapeutic agents for the treatment of fungal infections and diseases associated with dysregulated cAMP signaling.

References

Technical Guide: Cytotoxicity Screening of Sequosempervirin B and Related Compounds on Cancer Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the cytotoxicity of Sequosempervirin B on cancer cell lines. Following a comprehensive review of publicly available scientific literature, it must be noted that there is currently no specific data on the cytotoxic effects of this compound on cancer cell lines.

This compound is a known norlignan isolated from the branches and leaves of the coast redwood tree, Sequoia sempervirens. While the compound itself has been identified, its bioactivity in the context of cancer cytotoxicity has not been reported in the accessible scientific literature.

This guide will, therefore, provide information on the cytotoxic activity of a related compound isolated from Sequoia sempervirens and, for illustrative purposes, will detail the cytotoxic profile of a similarly named alkaloid, Sempervirine, to avoid potential confusion.

Cytotoxicity of Norlignans from Sequoia sempervirens

While data for this compound is unavailable, a study on compounds isolated from Sequoia sempervirens has reported the anticancer activity of a related norlignan, agatharesinol acetonide.

Data Presentation

The following table summarizes the reported cytotoxic activity of agatharesinol acetonide.

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| Agatharesinol Acetonide | A549 (Non-small-cell lung cancer) | Not Specified | 27.1[1] |

Case Study: Cytotoxicity of Sempervirine

It is crucial to distinguish this compound, a norlignan, from Sempervirine, an alkaloid with a similar name. Sempervirine has been the subject of several cancer research studies.

Data Presentation

The following table summarizes the cytotoxic and proliferative inhibitory effects of Sempervirine on various cancer cell lines.

| Cancer Cell Line | Assay | Concentration (µM) | Effect |

| SKOV3 (Ovarian Cancer) | CCK8 | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose- and time-dependent reduction in cell viability[2] |

| SKOV3 (Ovarian Cancer) | Annexin V-APC/PI Staining | 2.5 | Apoptosis Rate: 3.49 ± 0.46%[2] |

| 5 | Apoptosis Rate: 13.01 ± 0.01%[2] | ||

| 10 | Apoptosis Rate: 41.25 ± 0.59%[2] | ||

| Huh7 (Hepatocellular Carcinoma) | CCK8 | 10 | Inhibition of proliferation[3] |

| HepG2 (Hepatocellular Carcinoma) | CCK8 | 10 | Inhibition of proliferation[3] |

| LX-2 (Normal Human Stellate Cell) | CCK8 | Not Specified | Relatively low cytotoxicity[3] |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of Sempervirine are provided below as an example of methodologies that could be applied to this compound, should it become a subject of investigation.

Cell Proliferation Assay (CCK8)

-

Cell Seeding: Seed cancer cells (e.g., SKOV3, Huh7, HepG2) into 96-well plates at a density of 5 x 10³ cells per well and culture overnight.[2][3]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Sempervirine at 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for specified time intervals (e.g., 6, 24, and 48 hours).[2]

-

CCK8 Addition: Add CCK8 solution to each well and incubate for 2 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control cells (untreated).

Apoptosis Analysis (Annexin V-APC/PI Staining)

-

Treatment: Treat cancer cells (e.g., SKOV3) with the test compound at various concentrations (e.g., 2.5, 5, and 10 µM) for a specified time.

-

Staining: Harvest the cells and stain with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[2]

Cell Cycle Assay

-

Treatment: Incubate cells with the test compound (e.g., Sempervirine at 0.5 and 1 µM) for 24 hours.[3]

-

Fixation: Fix the cells with cold 75% ethanol overnight at 4°C.[3]

-

Staining: Incubate the cells with PI staining solution (50 μg/mL) and RNase A solution (100 μg/mL) for 30 minutes.[3]

-

Analysis: Analyze the cell cycle distribution by flow cytometry.[3]

Signaling Pathways and Visualizations

As there is no data on the mechanism of action for this compound, this section provides diagrams related to the experimental workflow for cytotoxicity screening and the known signaling pathways affected by Sempervirine.

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound on cancer cell lines.

Signaling Pathway Implicated in Sempervirine's Action

Sempervirine has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.[3]

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory effect of Sempervirine.

References

- 1. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sempervirine Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sempervirine and its analogues have garnered significant interest due to their potential as antitumor agents. Their mechanism of action is believed to involve the inhibition of topoisomerase 1 and intercalation with DNA. This document provides a detailed protocol for the synthesis of sempervirine and its analogues, based on a versatile route utilizing Sonogashira and Larock palladium-catalyzed reactions. This methodology allows for the modification of various rings within the sempervirine core structure, enabling the exploration of structure-activity relationships. A notable analogue, 10-fluorosempervirine, has been identified as a highly potent cytotoxic agent.[1]

I. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of sempervirine triflate.

| Step | Reaction | Product | Yield (%) |

| 1 & 2 | Phenyl Ring Reduction & Triflate Formation | Triflate 3 | 94 |

| 3 | Sonogashira Reaction | Intermediate | 92 |

| 4 & 5 | Larock Indole Synthesis & Triflate-promoted Cyclization | Intermediate | 91 |

| 6 | DDQ Oxidation | Sempervirine Triflate 1 | 96 |

| Overall | Six Steps | Sempervirine Triflate 1 | 76 |

II. Experimental Protocols

A. Synthesis of Triflate 3

This two-step procedure involves the regioselective reduction of the phenyl ring followed by the formation of a triflate.

-

Phenyl Ring Reduction:

-

In a suitable reaction vessel, dissolve the starting material in a 10:1 mixture of trifluoroacetic acid (TFA) and triflic acid.

-

Add 1 mol% of platinum(IV) oxide (PtO₂) as the catalyst.

-

Stir the reaction mixture under a hydrogen atmosphere until the reduction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude reduced product.

-

-

Triflate Formation:

-

Dissolve the crude product from the previous step in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable non-nucleophilic base (e.g., triethylamine or pyridine).

-

Add triflic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude triflate 3 by column chromatography.

-

B. Synthesis of Sempervirine Triflate 1

This multi-step sequence involves a Sonogashira coupling, a Larock indole synthesis, a cyclization, and a final oxidation.

-

Sonogashira Reaction:

-

To a solution of triflate 3 in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable base (e.g., triethylamine or diisopropylethylamine).

-

Add the desired terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the product by column chromatography.

-

-

Larock Indole Synthesis and Triflate-Promoted Cyclization:

-

Combine the product from the Sonogashira reaction with the appropriate ortho-iodoaniline derivative in a suitable solvent (e.g., DMF or acetonitrile).

-

Add a palladium catalyst (e.g., Pd(OAc)₂).

-

Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture to the appropriate temperature and stir until the indole formation is complete (monitor by TLC or LC-MS).

-

Following the indole synthesis, add a triflate source to promote the final cyclization.

-

Continue heating until the cyclization is complete.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the cyclized intermediate by column chromatography.

-

-

DDQ Oxidation:

-

Dissolve the cyclized intermediate in a suitable solvent (e.g., dichloromethane or toluene).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Stir the reaction at room temperature until the oxidation is complete (monitor by TLC or LC-MS), resulting in the formation of Sempervirine triflate 1.[1]

-

The final product can often be purified by precipitation.

-

III. Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Sempervirine analogues.

Caption: Synthetic workflow for Sempervirine analogues.

References

Application Notes and Protocols for High-Throughput Screening of Sequosempervirin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a novel natural product with a complex chemical structure, suggesting potential for significant biological activity. High-throughput screening (HTS) is a critical first step in elucidating the therapeutic potential of such compounds. These application notes provide a comprehensive guide for the design and execution of HTS campaigns to investigate the bioactivity of this compound. The protocols outlined below are adaptable for various biological targets and phenotypic screens, enabling a broad assessment of its pharmacological profile.

Natural product libraries are a rich source of chemical diversity for drug discovery.[1][2] HTS allows for the rapid screening of large numbers of molecules against specific targets or in cell-based models to identify "hits" with desired biological effects.[1][3] This document details protocols for both target-based and cell-based HTS assays, hit confirmation, and initial mechanism of action studies.

Data Presentation: Assay Performance and Hypothetical Hit Summary

Effective HTS campaigns rely on robust and reproducible assays. Key parameters for assay quality, such as the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV), should be rigorously monitored. The following tables present hypothetical data for a primary screen of this compound against a panel of cancer cell lines and a specific enzyme target.

Table 1: Assay Quality Control Parameters for a Cell-Based Proliferation Screen

| Parameter | Value | Interpretation |

| Z'-factor | 0.75 | Excellent separation between positive and negative controls, indicating a robust assay. |

| Signal-to-Background (S/B) | 12 | Strong signal window, allowing for clear identification of active compounds. |

| Coefficient of Variation (%CV) | < 10% | High reproducibility of the assay across the screening plates. |

Table 2: Hypothetical Primary HTS Results for this compound (10 µM)

| Assay Type | Target/Cell Line | % Inhibition | Hit Confirmation |

| Cell-Based | MCF-7 (Breast Cancer) | 85% | Confirmed |

| Cell-Based | A549 (Lung Cancer) | 78% | Confirmed |

| Cell-Based | HCT116 (Colon Cancer) | 45% | Not Confirmed |

| Target-Based | Kinase X | 92% | Confirmed |

| Target-Based | Protease Y | 15% | Not Confirmed |

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Anti-Proliferative Activity

This protocol describes a method for screening this compound for its ability to inhibit the proliferation of cancer cells using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Positive control (e.g., Staurosporine, 1 µM)

-

Negative control (0.1% DMSO in media)

-

384-well clear-bottom, white-walled assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute cells in culture medium to a final concentration of 5,000 cells/40 µL.

-

Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a working solution of this compound at 100 µM in culture medium.

-

Using an acoustic dispenser or pin tool, transfer 10 µL of the compound working solution to the assay plates to achieve a final concentration of 10 µM.

-

Add 10 µL of the positive and negative control solutions to their respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Assay Readout:

-

Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

-

Add 50 µL of the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background))

-

Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

-

Protocol 2: Target-Based High-Throughput Screening for Enzyme Inhibition

This protocol outlines a generic method for screening this compound against a specific enzyme target using a fluorescence-based assay.

Materials:

-

Purified enzyme (e.g., a kinase or protease)

-

Enzyme substrate (fluorogenic)

-

Assay buffer

-

This compound stock solution (10 mM in DMSO)

-

Positive control (a known inhibitor of the enzyme)

-

Negative control (0.1% DMSO in buffer)

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader

Methodology:

-

Compound Dispensing:

-

Using an acoustic dispenser, add 50 nL of this compound stock solution to the appropriate wells of the 384-well plate.

-

Add 50 nL of positive and negative control solutions to their designated wells.

-

-

Enzyme Addition:

-

Prepare a solution of the enzyme in assay buffer.

-

Add 10 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Reaction:

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 60 minutes.

-

-

Assay Readout:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the percentage inhibition using the formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))

-

Determine hits based on a predefined inhibition threshold.

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.

Experimental Workflow Diagram

Caption: General workflow for a high-throughput screening campaign.

Logical Relationship Diagram

Caption: Logical flow for confirming and triaging hits from a primary screen.

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing an ELISA Assay for Sequosempervirin B Detection

Introduction

Sequosempervirin B is a novel small molecule with potential therapeutic applications. To facilitate research and development, a robust and sensitive method for its quantification in various biological matrices is essential. This document provides a detailed guide for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

The competitive ELISA format is particularly well-suited for the detection of small molecules like this compound, as they are often not large enough to be bound by two antibodies simultaneously as required in a sandwich ELISA.[1][2][3] In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[3]

These application notes provide a comprehensive workflow, from the initial design considerations to detailed experimental protocols and data analysis. The information is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this compound.

Assay Principle

The competitive ELISA for this compound is based on the principle of competitive binding. A known amount of an antibody specific to this compound is immobilized onto the wells of a microtiter plate. The sample containing an unknown amount of this compound is then added to the wells, along with a fixed amount of this compound that has been conjugated to an enzyme, such as horseradish peroxidase (HRP). The free this compound from the sample and the enzyme-conjugated this compound compete for binding to the immobilized antibody. After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown samples can be determined.[1][3]

Materials and Methods

Reagents and Buffers

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

-

Assay Buffer: 0.1% BSA in PBST

-

Antibody: Polyclonal or monoclonal antibody specific for this compound

-

Antigen: Purified this compound

-

Enzyme Conjugate: this compound conjugated to HRP

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

-

Stop Solution: 2 M Sulfuric Acid

-

Microtiter Plates: 96-well high-binding polystyrene plates

Equipment

-

ELISA plate reader capable of measuring absorbance at 450 nm

-

Microplate washer (optional)

-

Precision pipettes and multichannel pipettes

-

Incubator capable of maintaining 37°C

-

Vortex mixer

Experimental Workflow

The development of a competitive ELISA for this compound involves a series of systematic steps to optimize the assay for sensitivity, specificity, and reproducibility.

References

Application Notes and Protocols for the Investigation of Antiviral Compounds from Sequoia sempervirens

A Note on Nomenclature: The term "Sequoiadendron sempervirens B" as a specific antiviral compound does not correspond to any known molecule in the scientific literature. It appears to be a conflation of two distinct giant redwood species: Sequoia sempervirens (Coast Redwood) and Sequoiadendron giganteum (Giant Sequoia). This document will focus on the potential for antiviral research based on bioactive compounds found in Sequoia sempervirens, as existing research points to a variety of bioactive extracts from this species.

Introduction to Bioactive Compounds in Sequoia sempervirens

Sequoia sempervirens, the Coast Redwood, is known for its remarkable longevity and resistance to decay and insect attack. This resilience is attributed to a rich profile of secondary metabolites, particularly phenolic compounds, tannins, and terpenoids present in its heartwood and bark. While research has historically focused on the antimicrobial and fungicidal properties of these extracts, the diverse chemical constituents of S. sempervirens present a promising frontier for the discovery of novel antiviral agents.

Ethanol extracts and essential oils from the bark of Sequoia sempervirens have been shown to possess significant bioactive potential, including high concentrations of polyphenolic compounds and tannins.[1] These classes of phytochemicals are well-documented for their broad-spectrum antiviral activities against a range of human and animal viruses.[2][3][4][5]

Potential Antiviral Mechanisms of Action

While specific antiviral mechanisms for compounds from Sequoia sempervirens have yet to be elucidated, the known antiviral activities of its constituent phytochemical classes, such as flavonoids and tannins, suggest several potential modes of action. These compounds can interfere with multiple stages of the viral life cycle.[6][7][8][9]

-

Inhibition of Viral Entry: Many polyphenolic compounds can block the attachment of viral particles to host cell receptors, thereby preventing the initiation of infection.[6][7]

-

Disruption of Viral Replication: Certain phytochemicals can inhibit key viral enzymes, such as reverse transcriptase and protease, which are essential for the replication of viruses like HIV.[2] They can also interfere with viral genome synthesis.

-

Inhibition of Viral Release: Some compounds can impair the assembly and release of new viral particles from infected cells, thus limiting the spread of the infection.

-

Modulation of Host Immune Response: Bioactive plant compounds can also exert antiviral effects by modulating the host's immune system, for instance, by enhancing the production of antiviral cytokines.[7][8]

Below is a conceptual diagram illustrating these potential antiviral mechanisms.

Caption: Potential stages of the viral life cycle inhibited by bioactive compounds.

Experimental Protocols

The following are generalized protocols for the extraction and antiviral screening of compounds from Sequoia sempervirens.

This protocol describes a general method for preparing ethanol extracts from the bark of S. sempervirens.

-

Sample Collection and Preparation:

-

Collect fresh bark samples from Sequoia sempervirens.

-

Wash the bark thoroughly with distilled water to remove any debris.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a fine powder using a mechanical grinder.

-

-

Ethanol Extraction:

-

Weigh 50 g of the powdered bark and place it in a 500 mL Erlenmeyer flask.

-

Add 250 mL of 95% ethanol to the flask.

-

Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature.

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

-

The resulting crude extract can be lyophilized to obtain a dry powder and stored at -20°C until further use.

-

Before assessing antiviral activity, it is crucial to determine the non-toxic concentration of the extract on the host cells.

-

Cell Culture:

-

Culture a suitable cell line (e.g., Vero cells for Herpes Simplex Virus, or MDCK cells for Influenza virus) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of the S. sempervirens extract in dimethyl sulfoxide (DMSO) and further dilute it in cell culture medium to various concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Remove the old medium from the cells and add 100 µL of the different concentrations of the extract.

-

Include a vehicle control (medium with DMSO) and a cell-only control (medium).

-

Incubate for 48-72 hours.

-

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

This assay is used to quantify the inhibition of viral replication.

-

Infection:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Pre-treat the cells with non-toxic concentrations of the S. sempervirens extract for 2 hours.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

-

Treatment and Overlay:

-

After incubation, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing various concentrations of the plant extract.

-

-

Plaque Visualization:

-

Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition compared to the virus control.

-

Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

-

The Selectivity Index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more promising antiviral agent.

-

The workflow for screening antiviral activity is depicted in the diagram below.

Caption: General workflow for antiviral screening of plant extracts.

Future Directions

The exploration of Sequoia sempervirens for antiviral compounds is still in its infancy. Future research should focus on:

-

Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for any observed antiviral activity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets of the active compounds.

-

In Vivo Studies: To evaluate the efficacy and safety of promising compounds in animal models of viral diseases.

-

Broad-Spectrum Screening: To test extracts and isolated compounds against a wide range of viruses to determine the breadth of their antiviral activity.

By systematically applying these methodologies, the rich chemical diversity of Sequoia sempervirens can be harnessed to discover and develop novel antiviral therapies.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]

- 3. Phytochemicals from Plant Foods as Potential Source of Antiviral Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of phytocompounds as the potential anti-viral agent: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The direct and indirect effects of bioactive compounds against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The direct and indirect effects of bioactive compounds against coronavirus [mro.massey.ac.nz]

- 9. Antiviral activity of bioactive phytocompounds against coronavirus: An update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Sequosempervirin B in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the preclinical evaluation of Sequosempervirin B, a novel investigational antiviral agent, in animal models. Due to the nascent stage of research on this compound, this document outlines a generalized yet detailed framework adaptable to the specific viral pathogen being targeted. The protocol encompasses initial in vitro characterization, pharmacokinetic and toxicology assessments, and a phased in vivo efficacy evaluation in a murine model.

Hypothesized Mechanism of Action

For the purpose of guiding experimental design, it is hypothesized that this compound acts as a direct inhibitor of a viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many RNA viruses. By targeting RdRp, this compound is presumed to terminate viral genome replication, thereby halting the propagation of the virus. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Characterization

Prior to in vivo studies, the antiviral activity and cytotoxicity of this compound must be determined in a relevant cell line.

1.1. Cell Viability and Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

-

Method:

-

Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as the MTT or MTS assay.

-

Calculate the CC50 value from the dose-response curve.

-

1.2. Antiviral Activity Assay (Plaque Reduction Assay)

-

Objective: To determine the 50% effective concentration (EC50) of this compound.

-

Method:

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with the target virus at a known titer for 1 hour.

-

Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

-

Incubate until viral plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the EC50, the concentration of this compound that reduces the number of plaques by 50% compared to untreated controls.

-

1.3. Data Presentation: In Vitro Activity

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |

Animal Model Selection and Husbandry

-

Species: Mouse (e.g., BALB/c or C57BL/6). The choice of strain may depend on the specific virus and its ability to cause disease in mice.

-

Health Status: Specific pathogen-free (SPF).

-

Housing: Animals should be housed in an appropriate biosafety level facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

-

Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) and Toxicology Studies

3.1. Single-Dose Pharmacokinetics

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Method:

-

Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

3.2. Acute Toxicity Study

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Method:

-

Administer escalating single doses of this compound to different groups of mice.

-

Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

-

At the end of the observation period, perform a complete necropsy and collect major organs for histopathological examination.

-

3.3. Data Presentation: Pharmacokinetic and Toxicology Summary

| Parameter | Value |

| Pharmacokinetics | |

| Cmax (ng/mL) | [Insert Value] |

| Tmax (h) | [Insert Value] |

| AUC (ng*h/mL) | [Insert Value] |

| Half-life (h) | [Insert Value] |

| Toxicology | |

| MTD (mg/kg) | [Insert Value] |

| Target Organs of Toxicity | [Identify Organs] |

In Vivo Efficacy Evaluation

The following workflow outlines the key steps for assessing the in vivo antiviral efficacy of this compound.

Caption: Experimental workflow for in vivo efficacy testing.

4.1. Experimental Groups

-

Group 1: Uninfected, vehicle control.

-

Group 2: Infected, vehicle control.

-

Group 3: Infected, treated with this compound (low dose).

-

Group 4: Infected, treated with this compound (mid dose).

-

Group 5: Infected, treated with this compound (high dose).

-

Group 6 (Optional): Infected, treated with a positive control antiviral drug.

4.2. Viral Challenge

-

Infect mice with a standardized dose of the target virus via a relevant route of administration (e.g., intranasal for respiratory viruses).

4.3. Drug Administration

-

Initiate treatment with this compound at a specified time post-infection (e.g., 4 hours).

-

Administer the compound according to a predetermined dosing schedule (e.g., once or twice daily) for a specified duration (e.g., 5-7 days).

4.4. Monitoring and Endpoints

-

Primary Endpoints:

-

Survival: Monitor and record survival daily.

-

Body Weight: Measure and record the body weight of each animal daily.

-

-

Secondary Endpoints:

-

Clinical Score: Assign a daily clinical score based on signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

-

Viral Load: At selected time points (e.g., days 3 and 5 post-infection), euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs, spleen, brain). Determine the viral load in these tissues using RT-qPCR.

-

Histopathology: Examine fixed tissues for pathological changes and inflammation.

-

Cytokine Analysis: Measure the levels of key pro-inflammatory and anti-inflammatory cytokines in plasma or tissue homogenates.

-

4.5. Data Presentation: In Vivo Efficacy

Table 1: Survival and Body Weight Changes

| Treatment Group | N | Median Survival (days) | % Survival | Mean Body Weight Change on Day 5 (%) |

| Infected + Vehicle | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| Infected + Seq B (Low) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| Infected + Seq B (Mid) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| Infected + Seq B (High) | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Viral Load in Lung Tissue (Day 5 Post-Infection)

| Treatment Group | N | Mean Viral Titer (log10 PFU/g) |

| Infected + Vehicle | 5 | [Insert Value] |

| Infected + Seq B (Low) | 5 | [Insert Value] |

| Infected + Seq B (Mid) | 5 | [Insert Value] |

| Infected + Seq B (High) | 5 | [Insert Value] |

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound in animal models. The systematic approach, from in vitro characterization to in vivo efficacy studies, will generate the necessary data to assess the therapeutic potential of this novel antiviral compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to inform further drug development decisions.

Application Notes and Protocols for Studying Enzyme Inhibition with Sequosempervirin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sequosempervirin B, a norlignan compound isolated from the branches and leaves of Sequoia sempervirens, in the study of enzyme inhibition. This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE), a crucial enzyme family involved in signal transduction pathways.[1][2]

Introduction to this compound and its Target

This compound is a natural product with a phenylpropanoid structure.[1][2] Its inhibitory action on cAMP phosphodiesterase makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Phosphodiesterases are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger.[3] By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels, thereby modulating downstream signaling pathways.

Quantitative Data Summary